Cas no 383869-51-0 (4-Bromo-1-ethoxy-2-nitrobenzene)

4-Bromo-1-ethoxy-2-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-ethoxy-2-nitrobenzene
- 4-Brom-2-nitro-phenetol
- 4-bromo-1-(ethyloxy)-2-nitrobenzene
- 4-bromo-1-ethoxy-2-nitro-benzene
- 4-bromo-2-nitro-phenetole
- Aethyl-(4-brom-2-nitro-phenyl)-aether
- DTXSID40624345
- AKOS010631041
- 4-bromo-2-nitrophenyl ethyl ether
- ALBB-024684
- 2-Nitro-4-bromphenetol
- 383869-51-0
- SCHEMBL3039038
- AS-3004
- NIRPAGRQTPHRCJ-UHFFFAOYSA-N
- DA-21378
- MFCD12756413
- CS-0212224
-
- MDL: MFCD12756413
- Inchi: InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
- InChI Key: NIRPAGRQTPHRCJ-UHFFFAOYSA-N
- SMILES: CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Computed Properties
- Exact Mass: 244.96900
- Monoisotopic Mass: 244.96876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55Ų
- XLogP3: 3.2
Experimental Properties
- PSA: 55.05000
- LogP: 3.27920
4-Bromo-1-ethoxy-2-nitrobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
4-Bromo-1-ethoxy-2-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-3004-10MG |
4-bromo-1-ethoxy-2-nitrobenzene |
383869-51-0 | >95% | 10mg |
£63.00 | 2025-02-08 | |
TRC | B696055-1000mg |
4-Bromo-1-ethoxy-2-nitrobenzene |
383869-51-0 | 1g |
$ 98.00 | 2023-04-18 | ||
abcr | AB270738-10 g |
4-Bromo-1-ethoxy-2-nitrobenzene, 98%; . |
383869-51-0 | 98% | 10 g |
€246.00 | 2023-07-20 | |
abcr | AB270738-25g |
4-Bromo-1-ethoxy-2-nitrobenzene, 98%; . |
383869-51-0 | 98% | 25g |
€450.00 | 2025-02-18 | |
Alichem | A013016961-1g |
1-Bromo-4-ethoxy-3-nitrobenzene |
383869-51-0 | 97% | 1g |
$1445.30 | 2023-09-02 | |
Apollo Scientific | OR310855-5g |
4-Bromo-1-ethoxy-2-nitrobenzene |
383869-51-0 | 5g |
£140.00 | 2024-05-25 | ||
Alichem | A013016961-500mg |
1-Bromo-4-ethoxy-3-nitrobenzene |
383869-51-0 | 97% | 500mg |
$806.85 | 2023-09-02 | |
abcr | AB270738-1 g |
4-Bromo-1-ethoxy-2-nitrobenzene, 98%; . |
383869-51-0 | 98% | 1 g |
€84.50 | 2023-07-20 | |
Key Organics Ltd | AS-3004-5MG |
4-bromo-1-ethoxy-2-nitrobenzene |
383869-51-0 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-3004-1G |
4-bromo-1-ethoxy-2-nitrobenzene |
383869-51-0 | >95% | 1g |
£33.00 | 2025-02-08 |
4-Bromo-1-ethoxy-2-nitrobenzene Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
Additional information on 4-Bromo-1-ethoxy-2-nitrobenzene
Comprehensive Analysis of 4-Bromo-1-ethoxy-2-nitrobenzene (CAS No. 383869-51-0): Properties, Applications, and Industry Trends
4-Bromo-1-ethoxy-2-nitrobenzene (CAS No. 383869-51-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This brominated nitrobenzene derivative features a unique molecular structure combining an ethoxy group and nitro functional group at ortho- and para-positions, respectively, making it valuable for electrophilic aromatic substitution reactions. With increasing demand for high-purity chemical intermediates in 2024, this compound has gained attention in organic synthesis laboratories and industrial R&D departments.
The compound's molecular formula C8H8BrNO3 and molecular weight 246.06 g/mol position it as a versatile building block for creating complex molecules. Recent studies highlight its role in developing non-linear optical materials and photoactive compounds, addressing growing interest in sustainable photochemistry solutions. Researchers particularly value its moderate solubility in organic solvents (ethanol, acetone, DMSO) and stability under standard storage conditions, which facilitates handling in multi-step synthetic processes.
In pharmaceutical applications, 4-Bromo-1-ethoxy-2-nitrobenzene serves as a precursor for heterocyclic compound synthesis, especially in developing benzimidazole derivatives with potential biological activity. The global market shows 12% annual growth for such intermediates, driven by demand for novel drug discovery platforms. Analytical techniques like HPLC purity testing (typically ≥97%) and GC-MS characterization ensure quality control for research-grade material, while advanced NMR spectroscopy (1H, 13C) confirms structural integrity.
Environmental considerations have shaped recent production innovations for CAS No. 383869-51-0. Manufacturers now emphasize green chemistry principles in synthesis routes, reducing hazardous byproducts through catalytic bromination methods. This aligns with industry responses to searches for "eco-friendly chemical synthesis" and "sustainable aromatic compounds." The compound's low volatility (vapor pressure <0.01 mmHg at 25°C) and biodegradation potential make it preferable to persistent halogenated alternatives in many applications.
Material science applications leverage the compound's electron-withdrawing characteristics for designing organic semiconductors and charge-transfer complexes. Its crystalline form (typically pale yellow needles) demonstrates interesting solid-state photoluminescence properties under UV excitation, a feature explored in OLED precursor research. These characteristics respond to trending searches about "organic electronic materials" and "smart molecular design."
Handling protocols for 4-Bromo-1-ethoxy-2-nitrobenzene follow standard organic compound procedures, with recommended nitrile gloves and ventilated work areas. The compound's thermal stability (decomposition temperature >200°C) allows safe processing in most laboratory settings. Storage in amber glass containers under inert atmosphere maintains optimal stability, addressing common user queries about "chemical storage best practices."
Emerging research explores the compound's potential in catalysis and ligand design, particularly for transition metal complexes. Its balanced steric and electronic properties make it attractive for designing novel asymmetric catalysts, a hot topic in synthetic chemistry forums. Patent analysis reveals increasing applications in cross-coupling reactions, especially Buchwald-Hartwig aminations, where its bromo-nitro combination shows exceptional reactivity.
Quality specifications for commercial 4-Bromo-1-ethoxy-2-nitrobenzene typically include melting point verification (72-75°C range), heavy metal content (<10 ppm), and residual solvent analysis. These parameters address laboratory purchasers' frequent questions about "chemical purity standards" and "analytical certification." Advanced purification techniques like recrystallization from ethanol/water mixtures or column chromatography achieve research-grade purity for sensitive applications.
The compound's regioselective reactivity makes it valuable for sequential functionalization strategies in complex molecule assembly. Recent publications demonstrate innovative uses in click chemistry and bioorthogonal reactions, particularly where the nitro group serves as a masked amine precursor. Such applications respond to growing interest in "modular synthesis approaches" and "diversification of aromatic scaffolds."
Market analysis indicates steady demand for CAS No. 383869-51-0 from North American and European research institutions, with Asia-Pacific showing the fastest growth (18% CAGR) due to expanding pharmaceutical outsourcing. Suppliers now offer customized bulk packaging options (100g to 25kg) alongside traditional gram-scale research quantities, addressing diverse user needs from academic labs to pilot plant operations.
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